3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[3,2-d]pyrimidine-dione class, characterized by a fused pyridine-pyrimidine core. Its structure features a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and a 2-(indolin-1-yl)-2-oxoethyl moiety at position 1.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c30-22(27-11-9-17-4-1-2-5-18(17)27)14-28-19-6-3-10-26-23(19)24(31)29(25(28)32)13-16-7-8-20-21(12-16)34-15-33-20/h1-8,10,12H,9,11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROSXMECJZRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the indolin-1-yl-2-oxoethyl group: This step involves the reaction of indole with ethyl chloroformate to form the indolin-1-yl intermediate, followed by coupling with an appropriate oxoethylating agent.
Construction of the pyrido[3,2-d]pyrimidine core: This is typically done through a condensation reaction between a pyrimidine derivative and a suitable aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while nucleophilic substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism by which 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridopyrimidine derivatives from the evidence:
Structural and Electronic Analysis
- Substituent Effects :
- The benzo[d][1,3]dioxol group introduces electron-rich aromaticity, which may enhance π-π stacking with enzyme active sites compared to chlorobenzyl (in ) or hydroxybenzoyl (in ) groups.
- The 2-(indolin-1-yl)-2-oxoethyl chain provides conformational flexibility and hydrogen-bonding capacity, contrasting with rigid substituents like 1,3,4-oxadiazole in .
- The indolin moiety in the target compound may further lower the LUMO energy, enhancing electrophilicity.
Pharmacological Potential
- Enzyme Inhibition : Pyrido[2,3-d]pyrimidines (e.g., 6a–d) are established inhibitors of kinases and reductases . The target compound’s indolin group may mimic tryptophan residues in enzyme pockets, improving selectivity.
- Antimicrobial Activity: Thieno-pyrimidine derivatives (e.g., ) show antimicrobial effects, but the target compound’s benzo[d][1,3]dioxol group—common in natural products—could broaden its bioactivity spectrum.
- Solubility and Bioavailability: The 5-amino-1,3-diethyl analog highlights how alkylation improves solubility, whereas the target compound’s aromatic substituents may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.36 g/mol. The structure includes a pyrido[3,2-d]pyrimidine core, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxol-5-yl groups have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| Doxorubicin (control) | HepG2 | 7.46 |
In these studies, compounds demonstrated IC50 values significantly lower than that of the standard drug doxorubicin, indicating their strong anticancer activity. Mechanistic studies suggested that these compounds may exert their effects through apoptosis induction and cell cycle arrest.
The mechanisms by which this class of compounds exerts its biological effects include:
- EGFR Inhibition : Some derivatives inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Studies using annexin V-FITC assays showed increased apoptosis in treated cancer cells.
- Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution, suggesting an arrest at specific phases.
Study on Antidiabetic Effects
In addition to anticancer properties, related benzodioxol derivatives have been investigated for their antidiabetic potential. One study reported that certain derivatives exhibited significant α-amylase inhibition with IC50 values as low as 0.68 µM while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Table 2: Antidiabetic Activity of Benzodioxol Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
